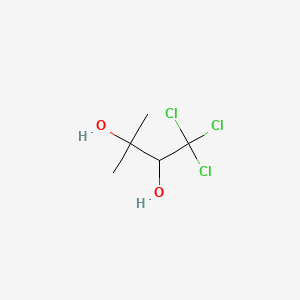
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester is an organic compound with the molecular formula C13H9ClOS. It is a derivative of benzenecarbothioic acid, where the hydrogen atom in the carboxyl group is replaced by a phenyl ester group and a chlorine atom is substituted at the 2-position on the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarbothioic acid, 2-chloro-, S-phenyl ester typically involves the reaction of 2-chlorobenzenecarbothioic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include substituted benzenecarbothioic acid esters.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the corresponding alcohols.
Applications De Recherche Scientifique
Benzenecarbothioic acid, 2-chloro-, S-phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzenecarbothioic acid, 2-chloro-, S-phenyl ester involves its interaction with specific molecular targets. The phenyl ester group can undergo hydrolysis to release benzenecarbothioic acid, which can then interact with various enzymes and proteins. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbothioic acid, S-phenyl ester: Lacks the chlorine atom, resulting in different reactivity and properties.
Benzenecarbothioic acid, 2-methyl-, S-phenyl ester: Contains a methyl group instead of a chlorine atom, affecting its chemical behavior.
Uniqueness
This substitution can enhance its biological activity and make it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
21122-36-1 |
|---|---|
Formule moléculaire |
C13H9ClOS |
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
S-phenyl 2-chlorobenzenecarbothioate |
InChI |
InChI=1S/C13H9ClOS/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |
Clé InChI |
WFXJPKKRXBIDGA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


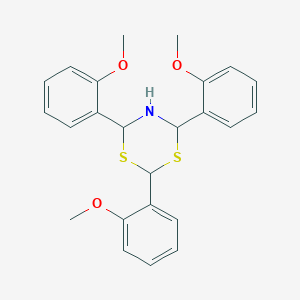
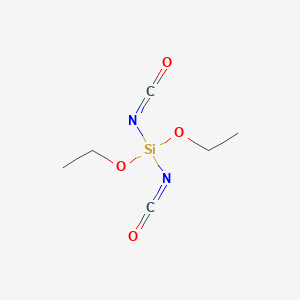
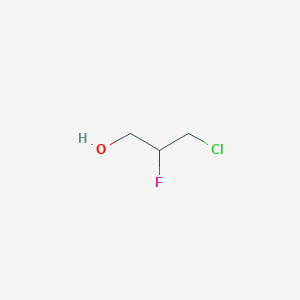
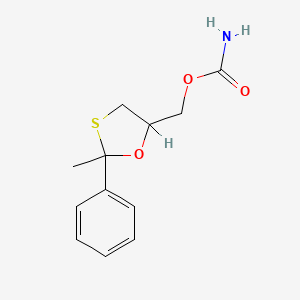


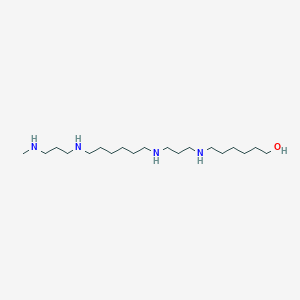
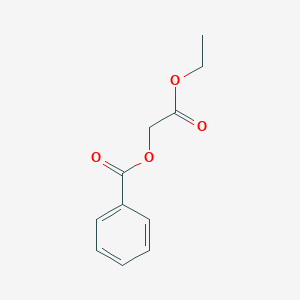

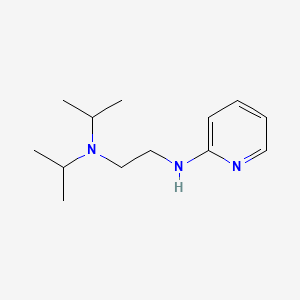
![1,5-Dimethyl-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraen-6-ol](/img/structure/B14701946.png)

![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
